molecular formula C14H16ClN3S B2511646 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1923127-22-3

3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2511646
CAS RN: 1923127-22-3
M. Wt: 293.81
InChI Key: IDIQAYYWQBRISS-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" is a member of the triazole and thione families, which are known for their diverse biological activities. Although this specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, triazole rings, and thione functionalities. These related compounds have been synthesized and characterized, and their properties suggest potential biological activities, which could be inferred for the compound as well .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including one-pot methods and click chemistry approaches. For instance, the one-pot synthesis of 4-Phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5-thione demonstrates the efficiency of combining multiple reaction steps into a single process, which could be applicable to the synthesis of the target compound . Additionally, the use of click chemistry, as seen in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, highlights a modular and high-yielding approach that could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the crystal structures of related compounds, confirming their molecular geometries and providing insight into their three-dimensional arrangements . The presence of intermolecular hydrogen bonds and the crystallization in specific space groups are details that contribute to the understanding of how similar compounds might interact in the solid state, which could be extrapolated to the compound of interest .

Chemical Reactions Analysis

The related compounds have been synthesized to include functional groups that are known to participate in various chemical reactions. For example, the triazole and thione groups are reactive sites that can engage in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities . The reactivity of these groups in the context of the target compound could be explored to develop new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic techniques and quantum mechanical methods. Vibrational spectroscopic analysis, such as FT-IR and FT-Raman, along with density functional theory calculations, provide detailed information on the vibrational modes and electronic properties of these molecules . The molecular electrostatic potential, HOMO-LUMO energies, and thermodynamic properties at different temperatures have also been investigated, offering a comprehensive understanding of the stability and reactivity of these compounds . These analyses are crucial for predicting the behavior of "3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" in various environments.

Scientific Research Applications

Environmental Impact and Toxicity

Chlorophenyl compounds, including structures similar to 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, have been studied for their environmental impact, particularly on the aquatic environment. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. The presence of adapted microflora capable of biodegrading these compounds can lower their persistence, but this varies with environmental conditions. Bioaccumulation is generally expected to be low, but these compounds are noted for their strong organoleptic effect (Krijgsheld & Gen, 1986).

Pharmacological and Biological Properties

Compounds with an open thiogroup, such as 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, have shown high indicators of antioxidant and antiradical activity, contributing positively to the overall condition and biochemical processes in patients exposed to high doses of radiation. Some studies compare synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which also has a free SH-group in its structure. However, the chemical transformations involving this class of compounds have been less summarized in recent years, pointing to a gap in current research (Kaplaushenko, 2019).

Biochemical Applications

1,2,4-triazole derivatives, which could include structures like 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, demonstrate a range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are of interest not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. They serve as materials for optical purposes, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. They are also used as corrosion inhibitors and for controlling various pests in agriculture. Interestingly, 1,2,4-triazole derivatives are classified as low toxic or essentially non-toxic substances (Ohloblina, 2022).

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIQAYYWQBRISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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